molecular formula C6H10Cl2N2O B13632086 2-(3-Chloro-1,2-oxazol-5-yl)propan-2-aminehydrochloride

2-(3-Chloro-1,2-oxazol-5-yl)propan-2-aminehydrochloride

Cat. No.: B13632086
M. Wt: 197.06 g/mol
InChI Key: XOPUNCMVCVMIIR-UHFFFAOYSA-N
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Description

2-(3-Chloro-1,2-oxazol-5-yl)propan-2-aminehydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 2-(3-Chloro-1,2-oxazol-5-yl)propan-2-aminehydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-chloro-1,2-oxazole with propan-2-amine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-(3-Chloro-1,2-oxazol-5-yl)propan-2-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the oxazole ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Chloro-1,2-oxazol-5-yl)propan-2-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-1,2-oxazol-5-yl)propan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Chloro-1,2-oxazol-5-yl)propan-2-aminehydrochloride can be compared with other oxazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C6H10Cl2N2O

Molecular Weight

197.06 g/mol

IUPAC Name

2-(3-chloro-1,2-oxazol-5-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C6H9ClN2O.ClH/c1-6(2,8)4-3-5(7)9-10-4;/h3H,8H2,1-2H3;1H

InChI Key

XOPUNCMVCVMIIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NO1)Cl)N.Cl

Origin of Product

United States

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